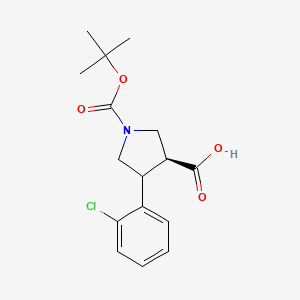
1-Propane-d7-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Propane-d7-thiol can be synthesized through the reaction of deuterated propyl halides with thiourea, followed by hydrolysis. The general reaction conditions involve:
Reactants: Deuterated propyl halides (e.g., 1-bromopropane-d7) and thiourea.
Conditions: The reaction is typically carried out in an alcoholic solvent under reflux conditions.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of deuterated starting materials and standard thiol synthesis techniques. The process may include:
Deuterium Exchange: Utilizing deuterated reagents to ensure the incorporation of deuterium atoms.
Purification: Techniques such as distillation or chromatography to obtain high-purity this compound.
化学反応の分析
1-Propane-d7-thiol undergoes various chemical reactions, including:
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Conditions: Typically carried out under mild conditions to avoid over-oxidation.
Products: Oxidation of this compound yields disulfides or sulfonic acids.
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted under anhydrous conditions to prevent side reactions.
Products: Reduction can lead to the formation of propane-d7.
Substitution:
Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Conditions: Typically performed under reflux conditions.
Products: Substitution reactions can yield deuterated alkyl halides.
科学的研究の応用
1-Propane-d7-thiol is widely used in scientific research due to its unique properties:
Chemistry:
Isotopic Labeling: Used as a labeled compound in various chemical reactions to trace reaction pathways and mechanisms.
Spectroscopic Analysis: Employed in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies to differentiate between isotopic species.
Biology and Medicine:
Metabolic Studies: Utilized in metabolic labeling to study the incorporation and metabolism of sulfur-containing compounds in biological systems.
Drug Development: Investigated for its potential use in developing deuterated drugs with improved pharmacokinetic properties.
Industry:
作用機序
The mechanism of action of 1-Propane-d7-thiol involves its thiol group (-SH), which is highly reactive and can participate in various biochemical and chemical processes:
Molecular Targets and Pathways:
Nucleophilic Reactions: The thiol group acts as a nucleophile, attacking electrophilic centers in molecules.
Redox Reactions: The thiol group can undergo oxidation and reduction, playing a role in redox signaling and regulation.
Protein Interactions: Thiol groups can form disulfide bonds with cysteine residues in proteins, affecting protein structure and function.
類似化合物との比較
1-Propanethiol: The non-deuterated version of 1-Propane-d7-thiol, with similar chemical properties but different isotopic composition.
2-Propanethiol (Isopropyl mercaptan): A structural isomer with the thiol group attached to the second carbon atom.
Ethanethiol: A shorter-chain thiol with similar reactivity but different physical properties.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms in this compound makes it unique for isotopic labeling studies, providing insights into reaction mechanisms and metabolic pathways.
Spectroscopic Properties: The deuterium atoms alter the spectroscopic properties, making it useful in NMR and MS analysis.
特性
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropane-1-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVIGLJNEAMWEG-NCKGIQLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






